molecular formula C9H7N B145761 Isoquinoline CAS No. 119-65-3

Isoquinoline

Cat. No. B145761
CAS RN: 119-65-3
M. Wt: 129.16 g/mol
InChI Key: AWJUIBRHMBBTKR-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of natural products with diverse biological and pharmaceutical activities. The asymmetric synthesis of these compounds has been a focus of research, with methods evolving from traditional approaches to innovative strategies. Traditional syntheses like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been stereochemically modified to produce chiral nonracemic isoquinoline alkaloids. Additionally, new catalytic methods, both diastereoselective and enantioselective, have been applied to enhance the synthesis process .

Photoredox-Catalyzed Direct C-H Arylation

The total syntheses of menisporphine and daurioxoisoporphine C, two isoquinoline alkaloids, have been achieved through a novel photoredox-catalyzed direct C-H arylation. This method utilizes aryldiazonium salt and offers a mild and efficient alternative to conventional synthesis, allowing for a more convergent and flexible approach to accessing diverse isoquinoline structures .

Ag-Catalyzed Cyclization for Isoquinoline Derivatives

A new method for synthesizing substituted isoquinoline involves Ag-catalyzed cyclization of 2-alkynyl benzyl azides. This process is notable for its moderate to good yields and tolerance of various functional groups. The reaction conditions and scope have been thoroughly examined, and a plausible mechanism has been proposed .

Nickel-Catalyzed Annulation

Substituted isoquinolines have been efficiently synthesized via nickel-catalyzed annulation of tert-butyl imines of 2-iodobenzaldehydes with alkynes. This method has revealed dual pathways for alkyne insertion in the catalytic reactions, which is significant for understanding the regiochemistry of the synthesized isoquinolines .

Multicomponent 1,3-Dipolar Cycloaddition

Pyrrolo[2,1-a]isoquinoline derivatives have been synthesized through a one-pot three-component reaction. This multicomponent 1,3-dipolar cycloaddition starts from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles, using 1,2-epoxypropane as a solvent. The structures of the resulting compounds were confirmed by various spectroscopic methods .

Copper-Catalyzed Azidation/Aza-Wittig Condensation

An efficient synthesis of isoquinolines from internal alkenyl boronic esters has been reported. The process involves a sequential copper-catalyzed azidation followed by an aza-Wittig condensation. This method has been utilized to synthesize quinisocaine, a topical anesthetic, and extended to synthesize related fused pyridines .

Three-Component Cascade Reaction

Isoquinolines and heterocycle-fused pyridines have been synthesized via a three-component cascade reaction involving aryl ketones, hydroxylamine, and alkynes. This efficient one-pot synthesis is facilitated by rhodium(III)-catalyzed C-H bond activation and cyclization, enabling the rapid assembly of multisubstituted isoquinolines and related structures .

Rh-Catalyzed C-H Activation/C-N Cyclization

The synthesis of isoquinolines through Rh-catalyzed C-H activation and intramolecular cyclization has been demonstrated, with diazodiesters serving as a C2 source. This method has been expanded to include the direct C-H activation/cyclization of benzimidates with diazoketoesters .

Synthesis and Fluorescent Properties

The synthesis of novel isoquinoline derivatives with substitutions at position 3 of the heteroaromatic ring has been explored. These compounds were obtained through a Goldberg–Ullmann-type coupling reaction and exhibited visible fluorescence, prompting further investigation into their optical properties .

Pd-Catalyzed Synthesis of Isoquinolinones

Isoquinolinones and analogues have been synthesized via a ligand-free Pd-catalyzed C-H and N-H double activation. This atom economical synthesis yielded isoquinolinones in good to excellent yields and demonstrated good regioselectivity with unsymmetrical alkynes. A practical one-pot procedure for preparing N-H isoquinolinones has also been described10.

Scientific Research Applications

Acetylcholinesterase Inhibition and Neurodegenerative Disorders

Isoquinoline alkaloids, such as those from Sanguinaria canadensis, have been studied for their ability to inhibit acetylcholinesterase activity. This is significant in the context of neurodegenerative disorders like Alzheimer’s disease. The in vitro investigation of these extracts has shown high acetylcholinesterase activity inhibition, suggesting potential for further in vivo experiments (Tuzimski & Petruczynik, 2021).

Pharmacological and SAR Activities

Isoquinoline N-oxide alkaloids, naturally occurring in various plants, have shown a range of pharmacological activities, including antimicrobial, antibacterial, and antitumor effects. With over 200 biologically active compounds identified, these alkaloids are a significant source for drug discovery, as evidenced by structure-activity relationship (SAR) studies (Dembitsky, Gloriozova, & Poroikov, 2015).

Nucleic Acid Binding and Drug Design

Several isoquinoline alkaloids exhibit potential anticancer properties. Research into their molecular interactions, particularly binding to nucleic acids, is advancing, contributing valuable information for drug design. Alkaloids such as berberine and sanguinarine have been the focus of these studies, paving the way for the development of new therapeutic agents (Bhadra & Kumar, 2011).

Isoquinoline in Drug Development

Isoquinolines play a crucial role in drug discovery, with derivatives being used for treating a wide range of diseases, including tumors, respiratory diseases, and cardiovascular disorders. The versatility and effectiveness of isoquinoline-based drugs are highlighted in various clinical applications and trials (Luo et al., 2020).

Broad Bioactivity Spectrum

Isoquinoline alkaloids have demonstrated a wide array of bioactivities, including antitumor, antidiabetic, antibacterial, antifungal, antiviral, and neuroprotective effects. The review of over 400 molecules from this alkaloid class underscores their potential in the discovery of new drugs (Shang et al., 2020).

Nanotechnological Applications

Berberine, an isoquinoline alkaloid, has demonstrated numerous medicinal properties. Nanotechnology offers solutions to its pharmacokinetic challenges, such as poor bioavailability, suggesting new delivery methods for this and similar compounds (Behl et al., 2022).

Anticancer Properties

Isoquinoline alkaloids have shown potential in cancer treatment through mechanisms like cell cycle arrest and apoptosis. Their interaction with nucleic acids and enzymes, and the possibility of epigenetic modulation, underline their therapeutic significance (Yun et al., 2021).

Ligand and Chelate Applications

Bi-isoquinoline serves as a non-sterically hindering ligand, useful in preparing chelates and macrocyclic systems. This application is significant in coordination chemistry, as seen in iron(II) complexes (Durola, Sauvage, & Wenger, 2006).

Veterinary Applications

Isoquinoline alkaloids, derived from Macleaya cordata, have been used as feed additives in swine and poultry. Their role in regulating metabolic processes and innate immune responses highlights their importance in veterinary science (Ni et al., 2016).

Chemical and Pharmacological Insights

Isoquinoline's chemical properties and diverse biological potentials, including antifungal, anti-tubercular, and anti-diabetic activities, make it a key compound in pharmacotherapeutic research (Danao et al., 2021).

Novel Fluorescence Applications

Isoquinolines have been explored as potential fluorescent dyes, as demonstrated in the invertebrate Ciona intestinalis. These compounds could have applications in biological imaging and research (Mercurio et al., 2021).

Synthesis and Organic Chemistry Applications

Isoquinolines have been synthesized through various chemical processes, contributing to organic chemistry and providing avenues for creating new compounds with potential therapeutic applications (Yavari, Hossaini, & Sabbaghan, 2006).

Extraction and Purification Techniques

Techniques for extracting and purifying isoquinoline from wash oil have been developed, emphasizing its importance as a chemical raw material and its wide applications (E, 2013).

Safety And Hazards

Isoquinoline can be hazardous if ingested or inhaled in large quantities and can cause skin and eye irritation . It is also toxic to aquatic life and can have long-lasting effects on aquatic ecosystems .

Future Directions

Isoquinoline alkaloids have a wide range of pharmacological effects and significant activity . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

properties

IUPAC Name

isoquinoline
Source PubChem
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InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H
Source PubChem
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InChI Key

AWJUIBRHMBBTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
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Related CAS

21364-46-5 (hydrochloride)
Record name Isoquinoline
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DSSTOX Substance ID

DTXSID2047644
Record name Isoquinoline
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Molecular Weight

129.16 g/mol
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Physical Description

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
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Solubility

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol)
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Density

1.097-1.103
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Product Name

Isoquinoline

CAS RN

119-65-3
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Melting Point

25.5 - 26 °C
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Synthesis routes and methods I

Procedure details

15 ml of the remaining reaction solution were diluted with 5% sodium chloride solution to make 30 ml (corresponds to 0.5% solution calculated as cephalosporin C). After adding 0.22 ml of quinoline to the solution, the mixture was adjusted to pH 3.0 and stirred at 5 - 10° C. Very soon crystals are separated out. The crystals were collected after an hour, washed with ice-water and with ethyl acetate and dried in vacuo. 226 mg of isoquinoline adduct of N-methylthioacetyl-cephalosporin C having 97% purity were obtained.
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Synthesis routes and methods II

Procedure details

To a suspension of 2-methyl-4,6-dimethoxy benzoic acid (2.8 g, 14.3 mmol) in CH2Cl2 (30 mL), oxalyl chloride (3.62 g, 28.5 mmol) was added and the mixture was stirred at room temperature for 16 h. The solvent and excess oxalyl chloride were removed at reduced pressure. The solid was dissolved in CH2Cl2 (10 mL) and methyl amine hydrochloride (1.33 g, 42.81 mmol) was added on cooling and the mixture was stirred at room temperature for 4 h. The solvent was removed and the crude product was purified by chromatography using 5% methanol in CH2Cl2, to give 1.3 g of the amide intermediate (43% yield). To a solution of the amide intermediate (1.29 g, 6.16 mmol) in THF (30 mL), n-butyl lithium (5.6 mL, 14.18 mmol, 2.5 M solution in hexane) was added slowly under nitrogen with cooling (ice-salt bath), maintaining the temperature below 20° C. The mixture was stirred for 1 h at 0° C., then cooled to −50° C. and a solution of 4-O-TBDMS-benzonitrile (1.58 g, 6.78 mmol) in THF (10 mL) was added quickly. The cooling bath was removed and the mixture was stirred at room temperature for 16 h. Saturated aqueous NH4Cl solution was added with cooling, and the layers were separated. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated to give the crude intermediate, which was purified by chromatography using 5% methanol in CH2Cl2, to give two products (1) 678 mg of isoquinoline in 26% yield and (2) 780 mg of quinalone product in 27% yield. To a suspension of the above quinalone product (780 mg, 1.65 mmol) in ethanol (20 mL), conc. HCl (2 mL) was added and the mixture was heated at 70° C. for 2 h. The reaction mixture was cooled to room temperature and the solvent was removed and purified by chromatography to give 3-(4-hydroxyphenyl)-6,8-dimethoxyisoquinolin-1(2H)-one (215 mg, 44%). Selected data: MS (ES) m/z: 297.93; MP 245-247° C.
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1.58 g
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10 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of benzaldehyde AB (2.0 g, 11.13 mmol) in EtOH (25 mL) were added 4-methoxybenzylamine (PMBNH2; 1.91 g, 13.92 mmol) and a catalytic amount of trifluoroacetic acid (TFA; 5 mol %) at RT, and the mixture was gradually heated to reflux temperature under inert atmosphere. After completion of reaction (8 h, monitored by TLC), the reaction mixture was cooled to RT and concentrated under reduced pressure. The obtained solid residue was subjected to crystallization (50% CH2Cl2/pentane) to afford colorless crystalline isoquinoline derivative AC (2.0 g, 6.69 mmol, 60%). 1H NMR (500 MHz, CDCl3): δ 8.75 (s, 1H), 7.72 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.38 (d, J=8.5 Hz, 1H), 7.32 (d, J=9.0 Hz, 2H), 6.89 (d, J=9.0 Hz, 2H), 6.46 (s, 1H), 5.02 (br s, 1H), 4.43 (s, 2H), 3.80 (s, 3H). MS (ESI): m/z 299 [M+H]+.
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methoxy cinnamic acid (11.04 g, 62 mmol) and triethylamine (12.52 g, 124 mmol) in acetone (80 mL) was added ethyl chloroformate (approximately 1.5 equivalents) dropwise at 0° C. After stirring at this temperature for 1 h, aqueous NaN3 (6.40 g, 100 mmol in 35 mL H2O; appropriate precautions must be taken when using sodium azide) was added dropwise and the reaction mixture was stirred for 16 h at the ambient temperature. Water (100 mL) was added to the mixture and the volatile was removed in vacuo. The resulting slurry was extracted with toluene (3×50 mL) and the combined organic layers were dried over MgSO4. This dried solution was added dropwise to a heated solution of diphenylmethane (50 mL) and tributylamine (30 mL) at 190° C. The toluene was distilled off as added. After complete addition, the reaction temperature was raised to 210° C. for 2 h. After cooling, the precipitated product was collected by filtration, washed with hexane (2×50 mL), and dried to yield the desired product as a white solid (5.53 g, 51%) (Nicolas Briet et al, Tetrahedron, 2002, 5761–5766).
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11.04 g
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12.52 g
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35 mL
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Reaction Step Two
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100 mL
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods V

Procedure details

To a solution of N-BOC-3-(R)-hydroxy-L-proline (892 mg, 3.89 mmol) in DMSO (40 mL) at the ambient temperature was added potassium tert-butoxide (1.34 g, 12.0 mmol) in one portion. The formed suspension was stirred at this temperature for 30 min before being cooled to 10° C. 1-chloro-6-methoxy-isoquinoline (example 11, Step 2) (785 mg, 4.05 mmol) was added as solid in one portion and the final mixture was stirred at the ambient temperature for 12 h. Quenched with iced 5% citric acid (aq), extracted with EtOAC (100 mL). The aqueous phase was extracted with EtOAC again. The combined organic layers were washed with 5% citric acid (aq) and brine respectively, dried over MgSO4, filtered. The filtrate was evaporated in vacuo to dryness to yield 1.49 g (99%) of the desired product as an off-white foam. This material was used in the next step reaction as crude without further purification.
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892 mg
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline
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Isoquinoline
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Isoquinoline
Reactant of Route 4
Isoquinoline
Reactant of Route 5
Isoquinoline
Reactant of Route 6
Isoquinoline

Citations

For This Compound
136,000
Citations
K Hensen, R Mayr-Stein, M Bolte - Acta Crystallographica Section C …, 1999 - scripts.iucr.org
… case for isoquinoline. In conclusion, it can be stated that the different kinds of disorder in isoquinoline and/3-substituted naphthalenes are in agreement with the different crystal packing. …
Number of citations: 13 scripts.iucr.org
M Chrzanowska, MD Rozwadowska - Chemical reviews, 2004 - ACS Publications
Recent methods of the asymmetric synthesis of isoquinoline alkaloids are based generally on two synthetic strategies: the stereochemical modification of the traditional, classical …
Number of citations: 798 pubs.acs.org
MC Liu, TS Lin, P Penketh… - Journal of medicinal …, 1995 - ACS Publications
… enzyme in this class of agents, isoquinoline-l-carboxaldehyde thiosemicarba-zone (… isoquinoline derivative would increase antitumor activity, a series of 4-amino-substituted isoquinoline…
Number of citations: 74 pubs.acs.org
NW Alcock, JM Brown, DI Hulmes - Tetrahedron: Asymmetry, 1993 - Elsevier
… ligand based on biaryl linkage of isoquinoline and 2,5dimethoxyphenyl(diphenyl)phosphine … complexes 3, that the phosphine and isoquinoline nitrogen were cis-chelated to palladium. …
Number of citations: 374 www.sciencedirect.com
KSP McNaught, PA Carrupt, C Altomare… - Biochemical …, 1998 - Elsevier
… poor sequestration of isoquinoline derivatives by mitochondria … cytotoxic characteristics of isoquinoline derivatives and the … prolonged exposure to isoquinoline derivatives might cause …
Number of citations: 148 www.sciencedirect.com
M Chrzanowska, A Grajewska… - Chemical …, 2016 - ACS Publications
In the past decade, the asymmetric synthesis of chiral nonracemic isoquinoline alkaloids, a family of natural products showing a wide range of structural diversity and biological and …
Number of citations: 290 pubs.acs.org
R Al-Salahi, I Alswaidan, HA Ghabbour, E Ezzeldin… - Molecules, 2015 - mdpi.com
As part of our search for new compounds having antiviral effects, the prepared 2-aminonaphthalimide series was examined for its activity against the herpes simplex viruses HSV-1 and …
Number of citations: 34 www.mdpi.com
X Bu, LW Deady, GJ Finlay, BC Baguley… - Journal of medicinal …, 2001 - ACS Publications
A series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines bearing cationic side chains were prepared from aminoanthraquinones. The perimidines were prepared …
Number of citations: 127 pubs.acs.org
M Shamma - 2012 - books.google.com
… , spectroscopy, and pharmacology of the isoquinoline alkaloids. This book examines the … The last chapter deals with ancistrocladine, which is the first isoquinoline alkaloid found to …
Number of citations: 918 books.google.com
WV Steele, DG Archer, RD Chirico, WB Collier… - The Journal of Chemical …, 1988 - Elsevier
… and its isomer isoquinoline. Results for the combustion calorimetry of isoquinoline@’ were reported … Vibrational spectral frequencies of quinoline and isoquinoline were assigned,(‘) and …
Number of citations: 114 www.sciencedirect.com

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